molecular formula C18H32N4O2 B2466110 N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide CAS No. 1311979-74-4

N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide

Numéro de catalogue B2466110
Numéro CAS: 1311979-74-4
Poids moléculaire: 336.48
Clé InChI: OTJMESBKPVRVMP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide is a synthetic compound that has gained attention in the scientific community due to its potential application in various fields of research. This compound is also known as CPP-115, and it is a derivative of the GABAergic neurotransmitter, γ-aminobutyric acid (GABA). The compound has been shown to have a positive effect on GABA metabolism, which has potential implications for the treatment of various neurological disorders.

Mécanisme D'action

The mechanism of action of N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide involves the inhibition of the enzyme, GABA transaminase (GABA-T). GABA-T is responsible for the metabolism of GABA, which is an inhibitory neurotransmitter in the brain. By inhibiting GABA-T, N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide increases the levels of GABA in the brain, which has a calming effect and can potentially reduce the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide are still being studied. However, initial studies have shown that the compound has a positive effect on GABA metabolism, which can potentially reduce the symptoms of various neurological disorders. The compound has also been shown to have a low toxicity profile, which makes it a promising candidate for further research.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide in lab experiments include its potential to increase the levels of GABA in the brain, which can have a calming effect and potentially reduce the symptoms of various neurological disorders. The compound also has a low toxicity profile, which makes it a promising candidate for further research.
The limitations of using N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide in lab experiments include the fact that its mechanism of action is still being studied, and its long-term effects are not yet fully understood. The compound also requires further research to determine its efficacy and safety in treating various neurological disorders.

Orientations Futures

There are several future directions for research on N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide. These include:
1. Further studies to understand the mechanism of action of the compound and its long-term effects.
2. Clinical trials to determine the efficacy and safety of the compound in treating various neurological disorders.
3. Studies to determine the optimal dosage and administration of the compound.
4. Research to explore the potential of the compound in treating other conditions, such as addiction and chronic pain.
5. Studies to determine the potential of the compound in combination with other drugs for the treatment of neurological disorders.
In conclusion, N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide is a synthetic compound that has potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to have a positive effect on GABA metabolism, which has potential implications for the treatment of various neurological disorders. Further research is needed to fully understand the mechanism of action of the compound and its long-term effects. Clinical trials are needed to determine the efficacy and safety of the compound in treating various neurological disorders.

Méthodes De Synthèse

The synthesis of N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide involves several steps. The first step involves the reaction of 1-cyanocyclohexane with sodium hydroxide to form the corresponding sodium salt. The sodium salt is then reacted with N-methyl-N-(2-chloroethyl)acetamide to form the intermediate compound, which is then reacted with 4-(2-ethoxyethyl)piperazine to form the final product, N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide.

Applications De Recherche Scientifique

N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide has potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to have a positive effect on GABA metabolism, which has potential implications for the treatment of various neurological disorders, including epilepsy, anxiety, and depression.

Propriétés

IUPAC Name

N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O2/c1-3-24-14-13-21-9-11-22(12-10-21)15-17(23)20(2)18(16-19)7-5-4-6-8-18/h3-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJMESBKPVRVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1CCN(CC1)CC(=O)N(C)C2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.